molecular formula C10H8BrNO B13681503 3-Bromo-5-(m-tolyl)isoxazole

3-Bromo-5-(m-tolyl)isoxazole

Cat. No.: B13681503
M. Wt: 238.08 g/mol
InChI Key: SFGDXTKJRNFQGX-UHFFFAOYSA-N
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Description

3-Bromo-5-(m-tolyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(m-tolyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by copper(I) or ruthenium(II) catalysts . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(m-tolyl)isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The isoxazole ring can be reduced to form isoxazolines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly employed.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include isoxazolines and other reduced forms of the isoxazole ring.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(m-tolyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-phenylisoxazole: Similar structure but lacks the methyl group on the phenyl ring.

    5-(m-Tolyl)isoxazole: Similar structure but lacks the bromine atom.

    3,5-Dibromo-4-(m-tolyl)isoxazole: Contains an additional bromine atom.

Uniqueness

3-Bromo-5-(m-tolyl)isoxazole is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to other isoxazole derivatives .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-5-(3-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-3-2-4-8(5-7)9-6-10(11)12-13-9/h2-6H,1H3

InChI Key

SFGDXTKJRNFQGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NO2)Br

Origin of Product

United States

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